Dehydro Felodipine-d3: A Technical Overview of its Chemical Properties, Structure, and Analytical Application
Dehydro Felodipine-d3: A Technical Overview of its Chemical Properties, Structure, and Analytical Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of Dehydro Felodipine-d3, a key deuterated metabolite of the antihypertensive drug Felodipine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.
Chemical Properties and Structure
Dehydro Felodipine-d3 is the isotopically labeled form of Dehydro Felodipine, the primary and pharmacologically inactive metabolite of Felodipine.[1] The deuterium (B1214612) labeling makes it an ideal internal standard for quantitative bioanalytical assays, particularly in pharmacokinetic and metabolic studies of Felodipine.[2]
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of Dehydro Felodipine-d3.
| Property | Value | Source(s) |
| Chemical Name | 3-O-ethyl 5-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | [3] |
| Synonyms | 4-(2,3-Dichlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Ethyl Methyl-d3 Ester, H 152/37-d3 | [4] |
| CAS Number | 1189916-52-6 | [4][5] |
| Molecular Formula | C₁₈H₁₄D₃Cl₂NO₄ | [2] |
| Molecular Weight | 385.26 g/mol | [2] |
| Appearance | Pale Yellow to Yellow Solid | [4] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [4] |
| Storage Temperature | -20°C Freezer | [4][5] |
Structural Information
The chemical structure of Dehydro Felodipine-d3 is characterized by a pyridine (B92270) ring, a dichlorophenyl group, and two ester functionalities, with the methyl ester group being deuterated.
| Identifier | Value | Source(s) |
| IUPAC Name | 3-O-ethyl 5-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | [3] |
| SMILES | CCOC(=O)C1=C(C)N=C(C)C(C(=O)OC([2H])([2H])[2H])=C1C2=C(Cl)C(Cl)=CC=C2 | [2] |
| InChI | InChI=1S/C18H17Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8H,5H2,1-4H3/i4D3 | N/A |
| InChIKey | REQRUBNOOIAHMG-GKOSEXJESA-N | N/A |
Metabolism of Felodipine and the Role of Dehydro Felodipine-d3
Felodipine, a dihydropyridine (B1217469) calcium channel blocker, is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] The main metabolic pathway involves the oxidation of the dihydropyridine ring to a pyridine ring, resulting in the formation of Dehydro Felodipine.[1] This metabolite is pharmacologically inactive.[1]
Dehydro Felodipine-d3 serves as a crucial tool in the quantitative analysis of Felodipine and its metabolites in biological matrices. In pharmacokinetic studies, a known amount of the deuterated internal standard is added to patient samples. Due to its similar chemical and physical properties to the non-deuterated analyte, it behaves almost identically during sample preparation and analysis by methods such as liquid chromatography-mass spectrometry (LC-MS). The distinct mass of the deuterated standard allows for accurate quantification of the target analyte, correcting for any losses during the analytical process.[2]
Experimental Protocols
While specific, detailed synthesis protocols for Dehydro Felodipine-d3 are proprietary to commercial suppliers, the general approach involves the use of deuterated starting materials in a synthetic route analogous to that of the non-labeled compound.
Bioanalytical Method for Felodipine and Dehydro Felodipine
A representative experimental workflow for the quantification of Felodipine and its metabolite Dehydro Felodipine in a biological matrix using Dehydro Felodipine-d3 as an internal standard is outlined below. This protocol is a generalized procedure and may require optimization for specific applications.
Note on Experimental Data: Specific experimental data such as Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) spectra, and Mass Spectrometry (MS) data for Dehydro Felodipine-d3 are typically provided in the Certificate of Analysis from the commercial supplier. Researchers are advised to refer to this documentation for detailed analytical data.
Conclusion
Dehydro Felodipine-d3 is an essential analytical tool for the accurate quantification of Felodipine and its primary metabolite in biological samples. Its stable isotope labeling ensures reliable performance as an internal standard in modern bioanalytical techniques. This technical guide provides core information on its chemical properties, structure, and application, serving as a foundational resource for scientists and researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dehydro Felodipine-d3 | C18H17Cl2NO4 | CID 45038792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dehydro Felodipine-d3 CAS#: 1189916-52-6 [amp.chemicalbook.com]
- 5. Dehydro Felodipine-d3 | CAS#:1189916-52-6 | Chemsrc [chemsrc.com]
